molecular formula C7H14N4 B13629053 3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine

Cat. No.: B13629053
M. Wt: 154.21 g/mol
InChI Key: HVAJZUSCYHWLMM-UHFFFAOYSA-N
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Description

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-butanamine with 1H-1,2,4-triazole under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of reagents like 3-chloroperoxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can inhibit or activate enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Similar structure but with a methoxy group.

    1-Methyl-1H-1,2,4-triazol-3-amine: Lacks the butan-1-amine side chain.

    Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Contains multiple triazole rings.

Uniqueness

3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

3-methyl-1-(1H-1,2,4-triazol-5-yl)butan-1-amine

InChI

InChI=1S/C7H14N4/c1-5(2)3-6(8)7-9-4-10-11-7/h4-6H,3,8H2,1-2H3,(H,9,10,11)

InChI Key

HVAJZUSCYHWLMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC=NN1)N

Origin of Product

United States

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